(1R)-2-(Morpholin-4-yl)-1-phenylethan-1-ol
Description
(1R)-2-(Morpholin-4-yl)-1-phenylethan-1-ol is a chiral secondary alcohol featuring a morpholine moiety attached to the β-carbon of a phenethyl alcohol backbone. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and asymmetric synthesis. Its (1R)-configuration is critical for enantioselective interactions in biological systems or catalytic processes.
Properties
IUPAC Name |
(1R)-2-morpholin-4-yl-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13/h1-5,12,14H,6-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCUWHAMJDWXOH-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-(Morpholinomethyl)benzenemethanol typically involves the reaction of benzaldehyde with morpholine in the presence of a reducing agent. One common method is the reductive amination of benzaldehyde with morpholine using sodium borohydride as the reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods: In an industrial setting, the production of ®-alpha-(Morpholinomethyl)benzenemethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: ®-alpha-(Morpholinomethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-alpha-(Morpholinomethyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-alpha-(Morpholinomethyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| (1R)-2-(Morpholin-4-yl)-1-phenylethan-1-ol* | C12H17NO2 | ~207.27 | Not Provided | Morpholin-4-yl |
| 1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol | C13H19NO3 | 237.30 | 1603594-85-9 | 4-Methoxyphenyl |
| Halostachine | C9H13NO | 151.21 | 546-41-8 | Methylamino |
| JXV | C20H19N3O3 | 349.38 | 223673-34-5 | Pyrimidine-benzodioxin |
| VWD [(1R)-2-(Methylsulfonyl)-1-phenylethan-1-ol] | C9H12O3S | 200.26 | Not Provided | Methylsulfonyl |
*Inferred data due to lack of direct evidence.
Key Research Findings
- Stereochemical Impact : The (1R)-configuration is conserved across analogs like Halostachine and JXV, underscoring its importance in enantioselective synthesis and bioactivity .
- Solubility Trends : Morpholine and sulfonyl groups enhance aqueous solubility compared to purely aromatic substituents (e.g., JXV), but salt forms (e.g., hydrochloride) offer further improvements .
- Reactivity Differences : Epoxide-containing analogs (e.g., (1R)-2-(Oxiran-2-yl)-1-phenylethan-1-ol) exhibit higher reactivity in ring-opening reactions, whereas morpholine derivatives show stability under basic conditions .
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